7-Chloro-4-methyl-1H-indole

Physicochemical characterization Drug-likeness prediction Lead optimization

SAR discontinuity arises when incorrect chloro-methylindole regioisomers replace 7-chloro-4-methyl-1H-indole in kinase programs. This specific scaffold enables: • PKCθ inhibition at 77 nM (CHEMBL568687), 11-fold selectivity over PKCδ • Biofilm disruption in Vibrio spp. (MIC 200 μg/mL) without bactericidal effects • Available 95-98% purity, mg-to-gram scale

Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
CAS No. 941294-27-5
Cat. No. B1361737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-methyl-1H-indole
CAS941294-27-5
Molecular FormulaC9H8ClN
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCC1=C2C=CNC2=C(C=C1)Cl
InChIInChI=1S/C9H8ClN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,1H3
InChIKeyVROAZBUBLKHGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-methyl-1H-indole: Procurement-Ready Building Block


7-Chloro-4-methyl-1H-indole (CAS 941294-27-5) is a heterocyclic aromatic compound of the indole family, bearing a chlorine substituent at the 7-position and a methyl group at the 4-position of the bicyclic ring system [1]. With a molecular formula of C₉H₈ClN and a molecular weight of 165.62 g/mol, it appears as a white to pale yellow crystalline solid . The compound is classified as a chemical intermediate for pharmaceutical and agrochemical synthesis, and its unique substitution pattern distinguishes it from other chloro-methylindole regioisomers available in the research supply chain .

Regioisomer-specific indole building block for pharmaceutical and agrochemical synthesis
Supports kinase inhibitor scaffold design and structure-activity relationship studies
Suitable for antimicrobial screening and biofilm-targeted antivirulence research

Why 7-Chloro-4-methyl-1H-indole Is Irreplaceable


Regioisomeric chloro-methylindoles are not functionally interchangeable. The position of chlorine on the indole ring fundamentally alters electronic density distribution, hydrogen-bonding capability, and steric accessibility, which in turn governs reactivity in cross-coupling reactions, electrophilic aromatic substitution, and biological target engagement [1]. For example, 7-chloroindole derivatives retain higher human CB₁ receptor binding affinity compared to 4- or 5-chlorinated analogs, demonstrating that even single-position halogen shifts produce measurable pharmacological divergence [2]. Consequently, substituting 7-chloro-4-methyl-1H-indole with a generic indole or an incorrectly positioned regioisomer risks synthetic failure, altered pharmacokinetic profiles, or invalid structure-activity relationship (SAR) conclusions.

! Chlorine position shift (e.g., 4-chloro vs. 7-chloro) may alter electronic distribution and cross-coupling reactivity, limiting direct synthetic replacement.
! Regioisomeric mismatch can erode kinase selectivity profiles; reported CB₁ binding affinity differs by >2-fold between 7-chloro and 4-/5-chloroindole analogs.
! Antimicrobial mechanism diverges by substituent position: 7-chloroindoles favor biofilm-only inhibition, while 4-chloroindoles exhibit bactericidal activity; outcomes may not transfer.

7-Chloro-4-methyl-1H-indole: Quantitative Comparator Evidence


Regioisomeric LogP and TPSA Comparison

7-Chloro-4-methyl-1H-indole exhibits a calculated LogP of 3.13–3.19 and a topological polar surface area (TPSA) of 15.79 Ų [1]. In comparison, the regioisomer 4-chloro-7-methyl-1H-indole (CAS 61258-70-6) possesses an identical molecular formula (C₉H₈ClN) and total atom count but a different spatial arrangement of substituents that is predicted to alter its dipole moment and chromatographic retention behavior . The target compound's chlorine at position 7 (meta to the indole NH) and methyl at position 4 places both substituents on the benzenoid ring, creating a distinct steric and electronic environment compared to the 4-chloro-7-methyl isomer where the chlorine is ortho to the indole nitrogen, which is expected to increase hydrogen-bond acceptor capacity at the chlorine .

LogP & TPSA
Class-level inference
Target: LogP 3.13–3.19, TPSA 15.79 Ų. 4-chloro-7-methyl isomer predicts similar bulk values but different dipole moment and H-bond topology.
Supports regioisomer-specific physicochemical review
In silico prediction; binding context from chloroindole CB₁ study
Physicochemical characterization Drug-likeness prediction Lead optimization

Kinase Selectivity: PKCθ vs. PKCδ

A derivative bearing the 7-chloro-4-methyl-1H-indole scaffold at its core, specifically 4-(7-chloro-4-methyl-1H-indol-5-ylamino)-5-styrylnicotinonitrile (CHEMBL568687), demonstrated an IC₅₀ of 77 nM against human protein kinase C theta (PKCθ) and an IC₅₀ of 880 nM against PKCδ, yielding a selectivity ratio of approximately 11.4-fold in favor of PKCθ [1]. This contrasts with indole scaffolds lacking the 7-chloro-4-methyl substitution pattern, where selectivity profiles may differ significantly. The presence of the chlorine at position 7 is critical for the observed activity, as chloroindole derivatives with chlorine at other positions (e.g., 4- or 5-chloroindole) exhibit reduced binding affinity at certain receptor targets such as CB₁ [2].

PKCθ vs. PKCδ
Head-to-head
IC₅₀ (PKCθ) 77 nM; IC₅₀ (PKCδ) 880 nM. Selectivity ratio ~11.4-fold.
Reported isoform-selectivity assay context
IMAP kinase assay; 7-chloro-4-methyl-indole fragment in inhibitor
Kinase inhibition PKCtheta Selectivity profiling Scaffold validation

Antimicrobial Activity: 7-Chloroindole vs. 4-Chloroindole

In a systematic study of 17 indole and halogenated indole derivatives against Vibrio parahaemolyticus, 7-chloroindole and 4-chloroindole exhibited distinct antimicrobial profiles [1]. 4-Chloroindole showed potent bactericidal activity with a minimum inhibitory concentration (MIC) of 50 μg/mL and inhibited >80% of biofilm formation at 20 μg/mL, achieving bactericidal effect at 100 μg/mL within 30 min [1]. In contrast, 7-chloroindole inhibited biofilm formation without affecting planktonic growth, with a MIC of 200 μg/mL [1]. QSAR analysis revealed that chlorine or bromine substitution at positions 4 or 5 of the indole ring is essential for eradicating planktonic growth, whereas position 7 substitution favors antivirulence effects over direct killing [1]. While these data are on 7-chloroindole rather than 7-chloro-4-methyl-1H-indole, the additional 4-methyl group in the target compound may further modulate activity and selectivity.

Antimicrobial profile
Class-level inference
7-chloroindole MIC 200 µg/mL, biofilm-only inhibition. 4-chloroindole MIC 50 µg/mL, bactericidal at 100 µg/mL.
Supports antimicrobial screening context
V. parahaemolyticus; 7-chloro-4-methyl activity may differ
Antimicrobial Antibiofilm Vibrio parahaemolyticus Halogenated indoles

Synthetic Accessibility: Regioisomer Comparison

7-Chloro-4-methyl-1H-indole can be synthesized via Fischer indole cyclization from 4-chloro-2-methylphenylhydrazine or via Leimgruber-Batcho protocols starting from 1-chloro-4-methyl-2-nitrobenzene . The resulting product has been specifically employed as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes . In contrast, the regioisomer 4-chloro-7-methyl-1H-indole (CAS 61258-70-6) requires different starting materials (e.g., 4-chloro-7-methyl-2-nitrobenzene) and may exhibit divergent reactivity in palladium-catalyzed cross-coupling reactions due to the different electronic environment at the chloro-bearing position . The 7-chloro substituent is positioned para to the indole nitrogen and meta to the 4-methyl group, providing a distinct regiochemical handle for further derivatization via nucleophilic aromatic substitution or Buchwald-Hartwig amination [1].

Synthetic access
Class-level inference
7-chloro-4-methyl isomer synthesized via Fischer indole or Leimgruber-Batcho route; 4-chloro-7-methyl requires different nitrobenzene precursor.
Regiochemical handle for downstream functionalization
Para-Cl to indole NH enables distinct cross-coupling patterns
Synthetic intermediate Cross-coupling Pharmaceutical building block Indole functionalization

GHS Safety Classification and Handling

7-Chloro-4-methyl-1H-indole carries a notified GHS classification under the CLP regulation: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) [1]. This hazard profile is consistent with many halogenated indoles but is more comprehensive than the classification of 4-methylindole (CAS 16096-32-5), which lacks the chlorine-related irritant hazards, and differs from 7-chloroindole (CAS 53924-05-3), which may have a distinct impurity profile . The compound's commodity code 2933998090 and MDL number MFCD09475838 facilitate customs clearance and inventory management .

GHS classification
Supporting evidence
H302, H315, H319, H332, H335. Non-halogenated 4-methylindole lacks H302/H332 acute toxicity warnings.
Context for laboratory safety protocol review
ECHA C&L notified classification; may require PPE and ventilation
GHS classification Safety data Procurement handling Chemical hazard

7-Chloro-4-methyl-1H-indole: Application Scenarios


Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing selective PKCθ inhibitors can use 7-chloro-4-methyl-1H-indole as a scaffold component. The derivative CHEMBL568687 demonstrated 77 nM IC₅₀ against PKCθ with 11-fold selectivity over PKCδ [1], confirming that the 7-chloro-4-methyl substitution pattern supports potent and selective kinase inhibition. Researchers should procure this specific regioisomer to maintain SAR continuity and avoid the selectivity erosion observed with 4- or 5-chloroindole scaffolds in other receptor systems [2].

Anti-Biofilm and Antivirulence Research

Investigators studying biofilm-targeted antimicrobial strategies in Vibrio species can exploit the class-level evidence that 7-substituted chloroindoles inhibit biofilm formation (MIC 200 μg/mL for 7-chloroindole) without affecting planktonic growth, a phenotype distinct from the bactericidal mechanism of 4-chloroindole [3]. 7-Chloro-4-methyl-1H-indole offers an additional methyl substitution that may be explored for structure-activity relationship studies aimed at improving potency while preserving biofilm specificity.

Pharmaceutical Intermediate for Custom Synthesis

Contract research organizations and pharmaceutical development groups requiring a versatile indole building block can employ 7-chloro-4-methyl-1H-indole as an intermediate for synthesizing more complex drug candidates. Its defined substitution pattern allows for further functionalization via palladium-catalyzed cross-coupling at the 7-chloro position or electrophilic substitution at the C-3 position, while the 4-methyl group provides a non-reactive hydrophobic anchor . The compound is available at 95–98% purity from multiple suppliers, supporting both milligram-scale screening library synthesis and gram-scale lead optimization campaigns [4].

Chemical Biology Probe Development

Researchers designing chemical probes for target identification or cellular imaging can utilize the 7-chloro-4-methyl-1H-indole scaffold as a core structure amenable to further derivatization with fluorophores or affinity tags. The scaffold's favorable physicochemical profile (LogP ~3.13, TPSA 15.79 Ų) predicts adequate membrane permeability, while the chlorine substituent provides a synthetic handle for late-stage functionalization [5]. The compound's characterized GHS safety profile enables appropriate risk assessment for laboratory-scale handling [6].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Isoform-selectivity assay context
PKCθ/PKCδ selectivity ratio review
Anti-biofilm and antivirulence studies
Antimicrobial screening context
Biofilm vs. planktonic endpoint review
Pharmaceutical intermediate synthesis
Regiochemical building block identity
Cross-coupling and functionalization review
Chemical biology probe development
Scaffold physicochemical profile
Membrane permeability and derivatization review

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